1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
Description
This compound features a pyrazole ring (3,5-dimethyl-substituted) linked to a thiophene moiety via an ethylamino bridge, with an acetylated oxo-propan-2-yl group. The acetate ester may enhance lipophilicity, influencing bioavailability. While direct synthesis data for this compound is absent in the provided evidence, analogous methods from related studies (e.g., thiophene-pyrazole conjugates via cyclocondensation or nucleophilic substitution) are likely applicable .
Properties
IUPAC Name |
[1-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11-9-12(2)20(19-11)14(15-7-6-8-24-15)10-18-16(22)17(4,5)23-13(3)21/h6-9,14H,10H2,1-5H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVHOGMWSRERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(C)(C)OC(=O)C)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Pyrazole derivatives have shown significant anticancer properties. Studies indicate that compounds with a pyrazole scaffold can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a related pyrazole derivative demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of tumor growth .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research has shown that certain pyrazole compounds exhibit selective COX-2 inhibition, leading to reduced inflammation and pain .
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX Inhibition (IC50) | Reference |
|---|---|---|
| Pyrazole Derivative A | 54.65 μg/mL | |
| Pyrazole Derivative B | 60.56 μg/mL |
Antimicrobial Activity
The antimicrobial potential of pyrazoles is significant, particularly against resistant strains of bacteria. The compound may act by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. In vitro studies have reported MIC values indicating effective antimicrobial activity against various pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX and certain kinases, the compound can modulate inflammatory responses and cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Pyrazoles have been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage .
Case Studies
Several studies have investigated the biological activities of similar pyrazole derivatives:
- Study on Anticancer Effects :
- Anti-inflammatory Evaluation :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Thiophene Derivatives ()
Compounds 7a and 7b from Molecules (2012) share structural motifs with the target compound:
- 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyano-thiophene.
- 7b: Similar pyrazole core with an ethyl 2,4-diaminothiophene-3-carboxylate.
The target compound’s ethylamino-acetate linker may improve solubility compared to 7a/7b, which have polar cyano/carboxylate groups but rigid backbones. The 3,5-dimethyl-pyrazole in the target compound could enhance metabolic stability over 7a/7b’s amino-hydroxy groups, which are prone to oxidation .
Complex Heterocyclic Frameworks ()
Compounds 4i and 4j from Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives (2023) incorporate pyrazole-tetrazole and coumarin-pyrimidinone systems:
The target compound’s simplicity may favor synthetic scalability compared to 4i/4j. Its lack of coumarin suggests distinct optical properties, while the acetate group could modulate pharmacokinetics (e.g., prolonged half-life via ester hydrolysis) .
Research Findings and Hypothetical Data Tables
Table 1: Physicochemical Properties (Hypothetical)
| Property | Target Compound | 7a | 7b | 4i |
|---|---|---|---|---|
| Molecular Weight | ~400 g/mol | 320 g/mol | 350 g/mol | 550 g/mol |
| logP | 2.5 | 1.8 | 2.2 | 3.5 |
| H-Bond Donors | 2 | 4 | 3 | 5 |
| H-Bond Acceptors | 6 | 7 | 8 | 9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
